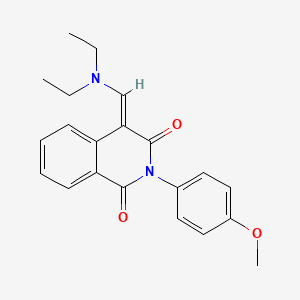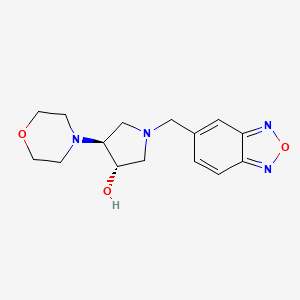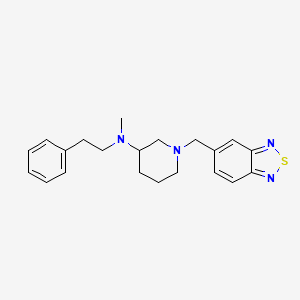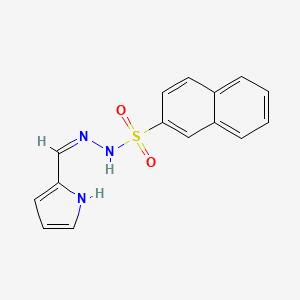
(4E)-4-(diethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-(diethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a diethylaminomethylidene group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-(diethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)isoquinoline-1,3-dione with diethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the isoquinoline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce dihydroisoquinolines.
Scientific Research Applications
(4E)-4-(diethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4E)-4-(diethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and leading to changes in cellular processes.
Comparison with Similar Compounds
- (4E)-4-(dimethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione
- (4E)-4-(diethylaminomethylidene)-2-(4-hydroxyphenyl)isoquinoline-1,3-dione
- (4E)-4-(diethylaminomethylidene)-2-(4-chlorophenyl)isoquinoline-1,3-dione
Comparison: Compared to these similar compounds, (4E)-4-(diethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The diethylaminomethylidene group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4E)-4-(diethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-22(5-2)14-19-17-8-6-7-9-18(17)20(24)23(21(19)25)15-10-12-16(26-3)13-11-15/h6-14H,4-5H2,1-3H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMALKYOTZPQWTM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6024122.png)
![7-(cyclopropylmethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024130.png)
![2-bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol](/img/structure/B6024137.png)
![N-[(Z)-(2-hydroxyphenyl)methylideneamino]-1H-indole-7-carboxamide](/img/structure/B6024150.png)
![1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B6024154.png)


![N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-(1H-pyrazol-5-ylmethyl)ethanamine](/img/structure/B6024195.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)
![3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6024200.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)
![ETHYL 2-{4-[(3,4-DICHLOROBENZOYL)AMINO]PHENYL}ACETATE](/img/structure/B6024213.png)
